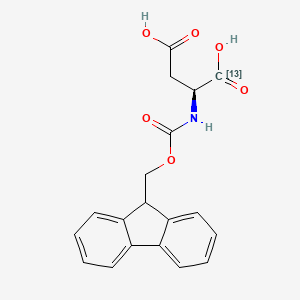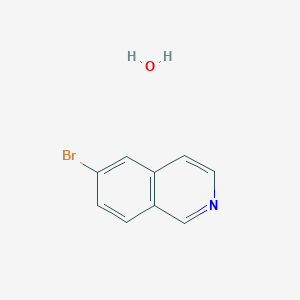![molecular formula C23H19I2N3O2 B12058485 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)
3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide group linked to a methoxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide typically involves multiple steps:
Iodination of Carbazole: The carbazole core is iodinated at the 3 and 6 positions using iodine and an oxidizing agent such as potassium iodate.
Formation of Propanehydrazide: The iodinated carbazole is then reacted with a suitable hydrazine derivative to form the propanehydrazide linkage.
Condensation Reaction: Finally, the hydrazide is condensed with 4-methoxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups or the carbazole core, potentially yielding amines or reduced carbazole derivatives.
Substitution: The iodine atoms on the carbazole core can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the hydrazide moiety.
Reduction: Reduced carbazole derivatives and amines.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学研究应用
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Its structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific optical or electronic properties.
作用机制
The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide depends on its application:
In Organic Electronics: The compound acts as an electron transport material, facilitating the movement of electrons within the device.
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid: Similar in structure but with chlorine atoms instead of iodine.
3-(3,6-diiodo-9H-carbazol-9-yl)-1,2-propanediol: Another derivative with a different functional group.
Uniqueness
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide is unique due to its combination of iodine substitution and the presence of a methoxyphenyl hydrazide moiety, which imparts distinct electronic and steric properties.
属性
分子式 |
C23H19I2N3O2 |
|---|---|
分子量 |
623.2 g/mol |
IUPAC 名称 |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C23H19I2N3O2/c1-30-18-6-2-15(3-7-18)14-26-27-23(29)10-11-28-21-8-4-16(24)12-19(21)20-13-17(25)5-9-22(20)28/h2-9,12-14H,10-11H2,1H3,(H,27,29)/b26-14+ |
InChI 键 |
INVKAADIBDBXNL-VULFUBBASA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
规范 SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



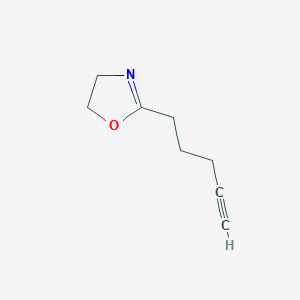


![2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione](/img/structure/B12058437.png)
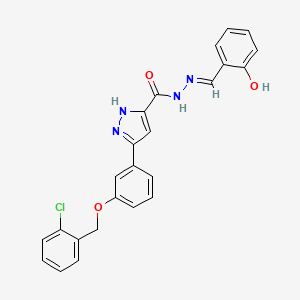

![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)
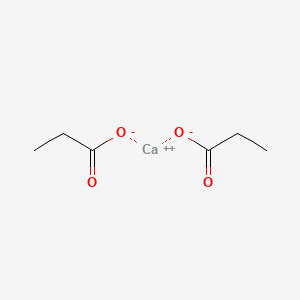
![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)
